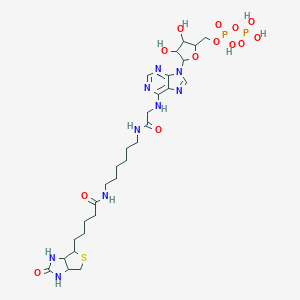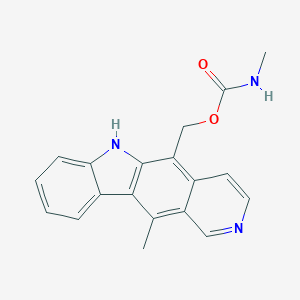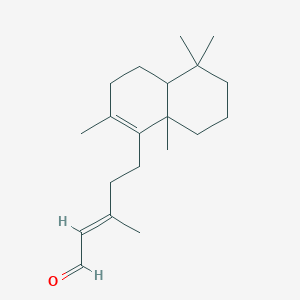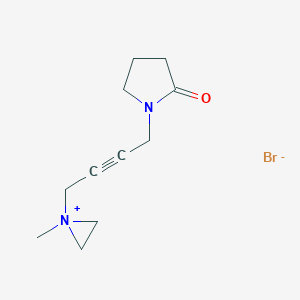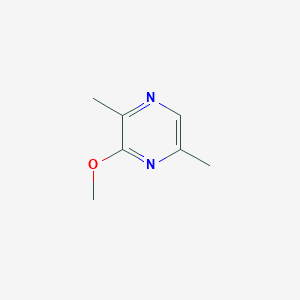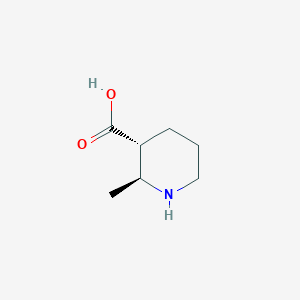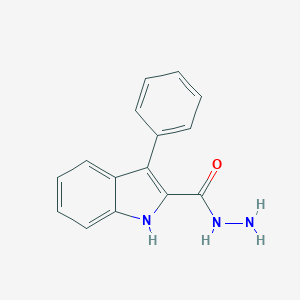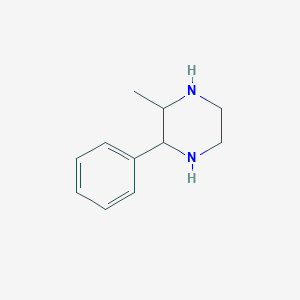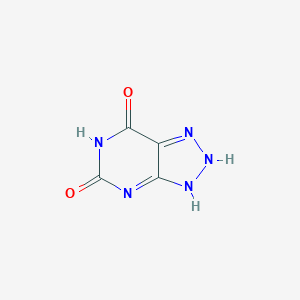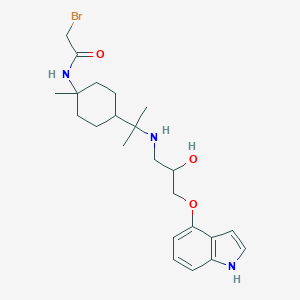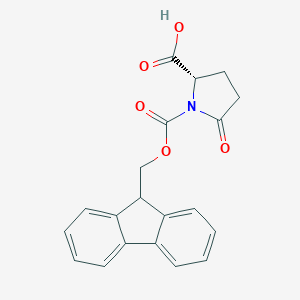![molecular formula C8H14O3 B011942 (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol CAS No. 19740-86-4](/img/structure/B11942.png)
(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol, also known as 2,5-anhydro-9-deoxy-9a-(hydroxymethyl)-9a-methoxymethyl-1,2,3,4,5,6-hexahydro-1,4-epoxycycloocta[c]pyran, is a cyclic organic compound with a molecular formula of C9H16O4. It is a white crystalline solid that has been synthesized and studied for its potential applications in the field of medicinal chemistry.2.1]nonane-2,5-diol.
Wirkmechanismus
The mechanism of action of (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to inhibit the replication of viruses, including HIV and hepatitis B virus.
Biochemische Und Physiologische Effekte
(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity. The compound has also been shown to inhibit the replication of viruses by interfering with viral DNA synthesis. In addition, it has been shown to have immunomodulatory effects, which may contribute to its antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol is that it can be synthesized in the laboratory using readily available starting materials. This makes it a relatively inexpensive compound to produce. However, one limitation of the compound is that it is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol. One area of interest is the development of new drugs based on the structure of the compound. Researchers could investigate the structure-activity relationship of the compound to identify modifications that could improve its potency and selectivity. Another area of interest is the investigation of the compound's immunomodulatory effects. Researchers could explore the potential use of the compound as an immunomodulatory agent in the treatment of viral infections. Finally, researchers could investigate the potential use of the compound as a chiral building block in organic synthesis. By developing new synthetic methods based on the structure of the compound, researchers could expand the range of chiral molecules available for use in drug discovery and development.
Conclusion:
In conclusion, (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol is a cyclic organic compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. The compound exhibits antitumor and antiviral activities, and it has been investigated as a potential lead compound for the development of new drugs. The mechanism of action of the compound is not fully understood, but it has been shown to inhibit the growth of cancer cells and the replication of viruses. The compound has several advantages and limitations for lab experiments, and there are several potential future directions for research on the compound.
Synthesemethoden
The synthesis of (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol can be achieved through a series of chemical reactions. The starting material is D-mannitol, which is subjected to a series of reactions involving acetylation, oxidation, and cyclization to yield the desired product. The synthesis method has been described in detail in several research papers, and the yield of the product can be optimized through the modification of reaction conditions.
Wissenschaftliche Forschungsanwendungen
(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor and antiviral activities, and it has been investigated as a potential lead compound for the development of new drugs. The compound has also been studied for its potential use as a chiral building block in organic synthesis.
Eigenschaften
CAS-Nummer |
19740-86-4 |
|---|---|
Produktname |
(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
(1R,2R,5S,6S)-9-oxabicyclo[4.2.1]nonane-2,5-diol |
InChI |
InChI=1S/C8H14O3/c9-5-1-2-6(10)8-4-3-7(5)11-8/h5-10H,1-4H2/t5-,6+,7-,8+ |
InChI-Schlüssel |
GJZQHDOUUCAZHY-KVFPUHGPSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H]2CC[C@H]([C@@H]1O)O2)O |
SMILES |
C1CC(C2CCC(C1O)O2)O |
Kanonische SMILES |
C1CC(C2CCC(C1O)O2)O |
Andere CAS-Nummern |
19740-86-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



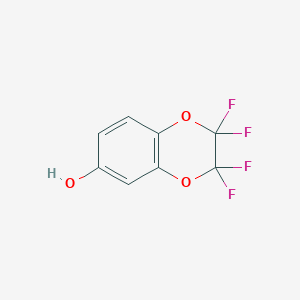

![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
